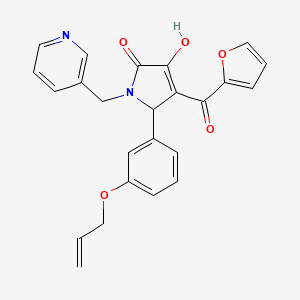![molecular formula C16H22N4O3S B12155525 N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide](/img/structure/B12155525.png)
N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMPI , is a complex organic compound with a fascinating structure. Let’s break it down:
N,N-dimethyl: This part indicates two methyl groups attached to the nitrogen atoms.
4-[(1-methyl-1H-indol-4-yl)carbonyl]: Here, we have an indole ring (a common heterocyclic system) with a carbonyl group attached at the 1-position.
piperazine-1-sulfonamide: The piperazine ring contains a sulfonamide group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes::
-
Fischer Indole Synthesis: : One approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This yields the tricyclic indole structure, which can be further modified to obtain DMPI .
-
Other Routes: : Additional synthetic methods may involve condensation reactions, cyclizations, or modifications of existing indole derivatives.
Industrial Production:: While industrial-scale production methods for DMPI are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Analyse Chemischer Reaktionen
DMPI can undergo various reactions:
Oxidation: Oxidative transformations can modify the carbonyl group or other functional groups.
Reduction: Reduction reactions may alter the indole ring or the sulfonamide moiety.
Substitution: Nucleophilic substitution reactions can occur at different positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Wissenschaftliche Forschungsanwendungen
DMPI’s versatility makes it valuable in several fields:
Medicine: DMPI derivatives may exhibit antibacterial, antifungal, or antiviral properties.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: DMPI’s effects on cellular processes and potential as a drug lead are of interest.
Industry: Its applications extend to materials science, catalysis, and more.
Wirkmechanismus
The exact mechanism by which DMPI exerts its effects depends on its specific derivatives. It may interact with molecular targets, affecting cellular pathways related to disease or biological processes.
Vergleich Mit ähnlichen Verbindungen
DMPI’s uniqueness lies in its hybrid structure, combining features from indoles, piperazines, and sulfonamides. Similar compounds include other indole derivatives, but DMPI’s distinct arrangement sets it apart.
Eigenschaften
Molekularformel |
C16H22N4O3S |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(1-methylindole-4-carbonyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C16H22N4O3S/c1-17(2)24(22,23)20-11-9-19(10-12-20)16(21)14-5-4-6-15-13(14)7-8-18(15)3/h4-8H,9-12H2,1-3H3 |
InChI-Schlüssel |
OLQCLVCODXOLSX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-chlorobenzyl)piperazin-1-yl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12155449.png)
![ethyl (5E)-5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B12155453.png)

![3-(2,4-Dichlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12155484.png)

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12155491.png)
![N'-[(1E)-2-(4-fluorophenyl)-1-azavinyl]-N-[(1Z)-2-(4-fluorophenyl)-1-azavinyl] pentane-1,5-diamide](/img/structure/B12155507.png)
![1-[3-(Diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(4-prop-2-enyloxyph enyl)-3-pyrrolin-2-one](/img/structure/B12155509.png)
![2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12155513.png)
![3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B12155514.png)
![3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B12155520.png)
![4-[2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12155530.png)
![N-[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]glycine](/img/structure/B12155532.png)
![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155533.png)
